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Introduction

PR-104 is a hypoxia-activated prodrug that has shown promise in preclinical studies for the
treatment of solid tumors, including pancreatic cancer.[1] Pancreatic ductal adenocarcinoma
(PDAC) is characterized by a dense stroma and significant hypoxia, which contributes to its
resistance to conventional therapies.[2][3] PR-104 is designed to be selectively activated in
these hypoxic regions, offering a targeted therapeutic approach. This document provides
detailed application notes and protocols for the use of PR-104 in pancreatic cancer research,
based on published preclinical data.

Mechanism of Action

PR-104 is a phosphate ester "pre-prodrug” that is rapidly converted in vivo to its active form,
PR-104A.[1][4] Under hypoxic conditions, PR-104A is reduced by cellular reductases, such as
cytochrome P450 oxidoreductase, to its active cytotoxic metabolites, the hydroxylamine (PR-
104H) and amine (PR-104M).[1][5] These metabolites are potent DNA cross-linking agents that
induce DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[1] The selective
activation in hypoxic environments minimizes systemic toxicity to normal, well-oxygenated
tissues.
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Caption: Mechanism of PR-104 activation in hypoxic tumor cells.

Data Presentation
In Vitro Cytotoxicity of PR-104A in Pancreatic Cancer
Cell Lines

The cytotoxicity of the active form of PR-104, PR-104A, has been evaluated in various cancer
cell lines, including the pancreatic cancer cell line Panc-01. A significant increase in cytotoxicity
is observed under hypoxic conditions, highlighting the hypoxia-selective nature of the drug.

Hypoxic
Cell Line Condition IC50 (pM) Cytotoxicity Reference
Ratio (HCR)
] \multirow{2}{*}
Panc-01 Aerobic >100 [1]
{>10}

Hypoxic ~10 [1]

Note: Specific IC50 values for Panc-01 were not explicitly provided in the primary reference but
were stated to have a hypoxic cytotoxicity ratio of >10, with hypoxic IC50 in the range of other

sensitive cell lines.

In Vivo Antitumor Activity of PR-104 in a Panc-01
Xenograft Model
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Preclinical studies have demonstrated the antitumor efficacy of PR-104, both as a monotherapy
and in combination with standard-of-care chemotherapy for pancreatic cancer, such as
gemcitabine. The combination of PR-104 and gemcitabine has been shown to result in greater
than additive antitumor activity in a Panc-01 xenograft model.[1]

Tumor Growth

Treatment Group Dosing Schedule Reference
Delay (days)

Vehicle Control - - [1]
PR-104 Not specified Significant [1]
Gemcitabine Not specified Significant [1]
PR-104 +

o Not specified Greater than additive [1]
Gemcitabine

Note: Specific tumor growth delay values were not detailed in the abstract of the primary
reference. The data indicates a significant and synergistic effect.

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of PR-104A on
pancreatic cancer cells (e.g., Panc-01) under aerobic and hypoxic conditions.

Materials:

Panc-01 cells

Complete growth medium (e.g., DMEM with 10% FBS)

PR-104A

96-well plates

Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
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e MTT reagent (5 mg/mL in PBS)
« DMSO

e Microplate reader

Procedure:

o Seed Panc-01 cells into 96-well plates at a density of 3,000 - 5,000 cells per well in 100 pL of
complete growth medium.

 Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
o Prepare serial dilutions of PR-104A in complete growth medium.

o Remove the medium from the wells and add 100 pL of the PR-104A dilutions to the
respective wells. Include a vehicle control (medium with the same concentration of solvent
used for PR-104A).

e For hypoxic conditions, place the plates in a hypoxia chamber for the duration of the drug
exposure (typically 4 hours). For aerobic conditions, return the plates to the standard
incubator.

 After the 4-hour incubation, remove the drug-containing medium, wash the cells once with
PBS, and add 100 pL of fresh complete growth medium.

 Incubate the plates for an additional 72 hours under standard conditions.
e Add 10 pL of MTT reagent to each well and incubate for 4 hours at 37°C.

e Remove the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

e Read the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 values.
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Caption: Workflow for the in vitro cytotoxicity assay.
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In Vivo Panc-01 Xenograft Model

This protocol describes the establishment of a Panc-01 xenograft model and treatment with
PR-104 in combination with gemcitabine.

Materials:

Panc-01 cells

¢ Athymic nude mice (6-8 weeks old)

e Matrigel

e PR-104

» Gemcitabine

¢ Vehicle solutions for PR-104 and gemcitabine
 Calipers for tumor measurement

Procedure:

e Harvest Panc-01 cells and resuspend them in a 1:1 mixture of serum-free medium and
Matrigel at a concentration of 5 x 106 cells per 100 pL.

e Subcutaneously inject 100 pL of the cell suspension into the flank of each mouse.
¢ Monitor tumor growth regularly using calipers.

e When tumors reach a mean volume of approximately 100-150 mm3, randomize the mice into
treatment groups (e.g., Vehicle, PR-104 alone, Gemcitabine alone, PR-104 + Gemcitabine).

o Administer treatments according to the specified dosing schedule. For example, PR-104
might be administered intraperitoneally (i.p.) and gemcitabine intravenously (i.v.).

e Measure tumor volumes and body weights 2-3 times per week.
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» Continue treatment for the specified duration or until tumors in the control group reach a
predetermined size.

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, biomarker analysis).

» Calculate tumor growth inhibition and delay for each treatment group.
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Caption: Workflow for the in vivo Panc-01 xenogratft study.
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YH2AX Immunofluorescence Assay for DNA Damage

This protocol is to detect DNA double-strand breaks induced by PR-104A in pancreatic cancer
cells.

Materials:

Panc-01 cells

e Coverslips in 24-well plates

e PR-104A

e 4% Paraformaldehyde (PFA)

e 0.25% Triton X-100 in PBS

e 1% BSA in PBS (blocking buffer)

e Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
e Secondary antibody: Alexa Fluor-conjugated secondary antibody
o DAPI

¢ Fluorescence microscope

Procedure:

Seed Panc-01 cells on coverslips in 24-well plates and allow them to adhere overnight.

Treat the cells with PR-104A at the desired concentration for a specified time (e.g., 2 hours).

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
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» Wash three times with PBS.

e Block with 1% BSA in PBS for 1 hour at room temperature.

 Incubate with the primary anti-yH2AX antibody (diluted in blocking buffer) overnight at 4°C.
» Wash three times with PBS.

 Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1
hour at room temperature in the dark.

e Wash three times with PBS.
e Mount the coverslips on microscope slides using mounting medium with DAPI.

e Visualize and quantify the yH2AX foci using a fluorescence microscope.

Conclusion

PR-104 represents a promising therapeutic strategy for pancreatic cancer by targeting the
hypoxic tumor microenvironment. The provided protocols offer a framework for researchers to
investigate the efficacy and mechanism of action of PR-104 in relevant preclinical models of
pancreatic cancer. Further investigation into the optimal combination strategies and patient
selection biomarkers will be crucial for the clinical translation of this hypoxia-activated prodrug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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